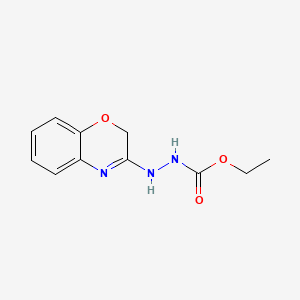

Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester

Description

Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester is a heterocyclic compound combining a benzoxazine core with a hydrazinecarboxylic acid ethyl ester moiety. Benzoxazines are six-membered rings containing oxygen and nitrogen, known for their pharmacological relevance, including anti-inflammatory and antimicrobial activities .

Properties

IUPAC Name |

ethyl N-(2H-1,4-benzoxazin-3-ylamino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-2-16-11(15)14-13-10-7-17-9-6-4-3-5-8(9)12-10/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQZYOANBRSIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC1=NC2=CC=CC=C2OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50229441 | |

| Record name | Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78959-41-8 | |

| Record name | Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078959418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Benzoxazine Core

The benzoxazine ring system (2H-1,4-benzoxazine) is a key structural element in this compound. Its synthesis typically involves cyclization reactions starting from anthranilic acid derivatives or related precursors.

Cyclodehydration of Anthranilic Acids with Ortho Esters :

Acid-catalyzed reaction of anthranilic acids with ortho esters under thermal or microwave-assisted conditions leads to the formation of benzoxazin-4-ones and dihydrobenzoxazine intermediates. The reaction conditions (temperature, time) and substituents on the aromatic ring influence the product distribution. For example, electron-withdrawing groups favor dihydro intermediates, while electron-donating groups favor benzoxazin-4-ones. This method can yield 2-functionalized benzoxazine-4-ones efficiently, sometimes at ambient temperature with yields up to 89%.Cyclization via Iminium Intermediates :

Using cyanuric chloride/DMF generates iminium intermediates that cyclize N-acylated anthranilic acids into 2-substituted benzoxazine-4-ones under mild conditions. This approach avoids harsh heating and improves yields.

Functionalization to Introduce the Hydrazinecarboxylic Acid Moiety

The hydrazinecarboxylic acid ethyl ester group is introduced by coupling hydrazine derivatives with benzoxazine intermediates or their acylated forms.

N-Alkylation and Hydrazide Formation :

N-alkylation of 1,4-benzoxazinone with ethyl chloroacetate in the presence of anhydrous potassium carbonate produces N-ester intermediates. These esters can then be reacted with hydrazine hydrate (typically 80% aqueous solution) under reflux conditions in ethanol to form hydrazide derivatives. The reaction is usually carried out for about 10 hours, followed by concentration, cooling, and recrystallization to isolate the hydrazide product.Hydrazide Synthesis via Reflux in Ethanol :

A typical procedure involves dissolving the ester intermediate in absolute ethanol, adding hydrazine hydrate, and refluxing for several hours. After reaction completion, the mixture is concentrated and cooled to precipitate the hydrazide, which is then filtered and purified by recrystallization.

Specific Preparation of Hydrazinecarboxylic Acid, 2-(2H-1,4-benzoxazin-3-yl)-, Ethyl Ester

While direct literature on this exact compound is limited, the synthesis can be inferred from the above methods combined with known hydrazinecarboxylate chemistry:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of benzoxazine ring | Anthranilic acid + ortho ester, acid catalyst, thermal/microwave | Benzoxazin-4-one intermediate |

| 2 | N-Alkylation | Benzoxazinone + ethyl chloroacetate, K2CO3, solvent (e.g., DMF) | Ethyl ester intermediate |

| 3 | Hydrazide formation | Ester intermediate + hydrazine hydrate (80%), reflux in ethanol | Hydrazinecarboxylic acid ethyl ester derivative |

Analytical and Yield Data from Research Findings

Yields :

-

- IR spectra show characteristic NH and NH2 stretching bands (~3330-3200 cm^-1), aromatic C-H (~3050 cm^-1), and carbonyl groups (~1680 cm^-1).

- 1H-NMR spectra confirm the presence of methylene protons (CH2) linked to the oxazine ring and hydrazide functionalities, with signals typically between 4.2-5.0 ppm.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzoxazine ring formation | Acid-catalyzed cyclodehydration of anthranilic acid with ortho esters | Anthranilic acid, ortho esters, acid catalyst | Thermal or microwave, ambient to reflux, 24-48 h | Up to 89 | Electron-withdrawing/donating groups affect product |

| N-Alkylation to form ester | Reaction of benzoxazinone with ethyl chloroacetate | Benzoxazinone, ethyl chloroacetate, K2CO3 | Anhydrous conditions, DMF or similar solvent | Not specified | Prepares ester for hydrazide formation |

| Hydrazide formation | Reflux of ester with hydrazine hydrate | Ester intermediate, hydrazine hydrate (80%) | Reflux in ethanol, 10 h | ~55-60 | Followed by recrystallization |

Additional Notes on Industrial and Laboratory Scale Synthesis

- The use of catalysts and adsorbents can improve purity and yield in related heterocyclic syntheses, as seen in analogous benzothiazine systems.

- Avoidance of harsh conditions and use of mild cyclization agents (e.g., cyanuric chloride/DMF) can enhance efficiency and reduce by-products.

- Purification by recrystallization from absolute ethanol is standard to obtain high-purity hydrazide derivatives.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form hydrazine derivatives or other reduced products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted benzoxazine compounds.

Scientific Research Applications

Pharmaceutical Applications

Hydrazine derivatives are well-known for their diverse biological activities. The specific activity of hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester can be attributed to its structural features and the presence of substituents that influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that benzoxazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to hydrazinecarboxylic acid have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria as well as fungi like Candida albicans .

| Compound | Microbial Activity | Tested Strains |

|---|---|---|

| Hydrazinecarboxylic acid derivative | Antimicrobial | Staphylococcus aureus, E. coli, Candida albicans |

Anticancer Properties

Benzoxazine derivatives have also been investigated for their anticancer potential. A study involving 3,4-dihydro-2H-1,4-benzoxazine derivatives demonstrated their ability to act as serotonin receptor antagonists, which can be beneficial in cancer therapy . The unique structure of hydrazinecarboxylic acid may enhance its efficacy compared to simpler derivatives.

Agrochemical Applications

Beyond pharmaceuticals, hydrazinecarboxylic acid derivatives are being explored for their agrochemical applications. Their potential as herbicides and fungicides stems from their ability to interact with biological macromolecules in plants.

Herbicidal Activity

Research has indicated that certain benzoxazine derivatives exhibit herbicidal properties by inhibiting specific biochemical pathways in plants. This suggests that hydrazinecarboxylic acid could be developed into effective agrochemicals.

| Application | Activity | Target Organism |

|---|---|---|

| Herbicide | Growth inhibition | Various weed species |

Synthesis and Biological Evaluation

A notable case study involved the synthesis of hydrazinecarboxylic acid derivatives from benzoxazine precursors. The synthesized compounds were evaluated for their antimicrobial and anticancer activities through various assays . The results indicated that modifications to the benzoxazine ring significantly affected biological activity.

Structure-Activity Relationship Studies

Another study focused on the structure-activity relationships of benzoxazine derivatives. It was found that specific substitutions on the benzoxazine ring enhanced the antimicrobial potency against certain pathogens . This highlights the importance of structural modifications in developing more effective therapeutic agents.

Mechanism of Action

The mechanism of action of hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate

2-Pyridinecarboxylic Acid, 2-(2H-1,4-Benzoxazin-3-yl)Hydrazide

- Structure : Combines a benzoxazine ring with a pyridine-hydrazide group .

- Key Differences : Replaces the ethyl ester with a pyridine-hydrazide, altering solubility (pyridine is more polar) and binding affinity.

- Applications : Likely explored for metal chelation or as a ligand in coordination chemistry due to the hydrazide moiety .

Hydrazinecarboxylic Acid, Ethyl Ester (CAS 4114-31-2)

Hydrazinecarboxylic Acid Derivatives with Indole and Pyrrole Substituents

- Examples :

- Key Differences : Indole and pyrrole substituents introduce aromaticity and π-stacking capabilities, contrasting with the benzoxazine’s oxygen-rich ring.

- Applications : Indole derivatives are common in neurotransmitter analogs, while pyrrole-based compounds often exhibit antimicrobial activity .

Benzothiazine and Triazole Analogs

- Examples :

- Key Differences : Benzothiazines may exhibit enhanced membrane permeability due to sulfur’s lipophilicity. Triazole derivatives leverage nitrogen-rich rings for target binding.

Biological Activity

Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester (commonly referred to as Hydrazinecarboxylic acid ethyl ester) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological relevance.

Chemical Structure and Properties

The chemical structure of Hydrazinecarboxylic acid ethyl ester can be represented as follows:

- Chemical Formula : C11H12N2O3

- Molecular Weight : 220.23 g/mol

- CAS Number : 87252

This compound features a hydrazine moiety attached to a benzoxazine ring, which is crucial for its biological activity.

Antimicrobial Properties

Research has demonstrated that hydrazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various hydrazinecarboxylic acids can inhibit the growth of bacteria and fungi. A specific study indicated that compounds similar to Hydrazinecarboxylic acid ethyl ester displayed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Hydrazine derivatives have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells. In vitro studies have shown that Hydrazinecarboxylic acid ethyl ester can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.5 | Inhibition of DNA synthesis |

Neuroprotective Effects

Recent studies have also suggested neuroprotective effects attributed to hydrazine derivatives. These compounds may mitigate oxidative stress and inflammation in neuronal cells, which is critical in conditions like Alzheimer's disease .

The biological activity of Hydrazinecarboxylic acid ethyl ester can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to influence ROS levels, which play a crucial role in cellular signaling and apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Gene Expression Regulation : The compound can affect the expression of genes associated with cell cycle regulation and apoptosis.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various hydrazine derivatives, including Hydrazinecarboxylic acid ethyl ester. The results indicated significant tumor growth inhibition in xenograft models, supporting further development as an anticancer agent .

Case Study 2: Neuroprotection in Animal Models

In an experimental model of neurodegeneration induced by oxidative stress, administration of Hydrazinecarboxylic acid ethyl ester resulted in improved cognitive function and reduced neuronal damage compared to control groups . This suggests potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2H-1,4-benzoxazin-3-yl)hydrazinecarboxylic acid ethyl ester and its analogs?

Methodological Answer: The compound is typically synthesized via condensation of hydrazine derivatives with carbonyl-containing intermediates. A general protocol involves refluxing a hydrazide precursor (e.g., 4-hydrazino-1H-quinazolin-2-one) with an oxocarboxylic ester or 2,4-dioxo-4-arylbutanoic acid in propan-2-ol, catalyzed by hydrochloric acid . Purification is achieved by solvent evaporation, methanol washing, and crystallization from ethanol or dioxane . For analogs, structural modifications may involve heterocyclization or oxidative cyclization in acetic acid, though hydrolysis of esters is avoided due to pyrimidine ring cleavage .

Q. How can researchers assess the purity and structural integrity of this compound?

Methodological Answer: Analytical techniques include:

- GC-MS : Retention time and mass spectral matching (e.g., GC-MS 3200 system) for volatile derivatives .

- NMR and IR spectroscopy : To confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and hydrazine linkages.

- HPLC : For non-volatile derivatives, using C18 columns with UV detection at 254 nm .

Q. What are common challenges in synthesizing benzoxazine-containing hydrazides?

Methodological Answer: Key challenges include:

- Hydrolytic instability : The pyrimidine ring in intermediates degrades under acidic/basic conditions, necessitating mild reaction media .

- Byproduct formation : For example, hydrolysis of esters may yield 4-(5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)benzoic acid instead of the target compound .

- Low yields in heterocyclization : Optimizing reaction time (3–4 hours) and stoichiometry improves efficiency .

Advanced Research Questions

Q. How does the electronic environment of the benzoxazine ring influence anti-inflammatory activity in hydrazide derivatives?

Q. What mechanistic insights explain the failure of ester hydrolysis in synthesizing carboxylic acid derivatives?

Methodological Answer: Attempted hydrolysis of the ethyl ester group under acidic/basic conditions often leads to unintended cleavage of the pyrimidine ring due to nucleophilic attack on the electron-deficient C2 position. This side reaction produces 4-(5-(2-aminophenyl)-1H-triazol-3-yl)benzoic acid instead of the desired acid . Alternative routes, such as direct synthesis via condensation of hydrazines with pre-formed carboxylic acids, are recommended .

Q. How can thermodynamic data (e.g., heat capacity) inform reaction design for scale-up?

Methodological Answer: Experimental heat capacity data for ethyl hydrazinecarboxylate (C₃H₈N₂O₂, CAS 4114-31-2) show a linear relationship with temperature (320–370 K), critical for optimizing energy input in large-scale reactions. The regression polynomial (T in K) ensures precise control of reflux conditions to avoid decomposition .

Q. What strategies improve solubility and bioavailability of benzoxazine-hydrazide derivatives?

Methodological Answer:

- Salt formation : Converting carboxylic acids to sodium salts enhances water solubility (e.g., sodium 4-(3-methyl-2-oxo-triazinoquinazolin-6-yl)butanoate) .

- Ester prodrugs : Ethyl esters improve membrane permeability, with in vivo esterase-mediated hydrolysis releasing the active acid .

- Co-crystallization : Using dioxane or ethanol as co-solvents improves crystallinity and dissolution rates .

Data Contradictions and Resolution

Q. Conflicting reports on anti-inflammatory efficacy: How to reconcile discrepancies in activity data?

Methodological Answer: Discrepancies arise from variations in assay conditions (e.g., adjuvant-induced vs. carrageenan-induced inflammation models). Standardization using:

- Dose-response curves : To compare IC₅₀ values across studies.

- Metabolic stability assays : Hepatic microsome studies identify rapid degradation of some esters, reducing in vivo efficacy .

Q. Why do some triazoloquinazoline derivatives show toxicity despite structural similarity to active compounds?

Methodological Answer: Toxicity correlates with substituent lipophilicity. For example, methyl groups at the triazole ring increase LogP, enhancing blood-brain barrier penetration but raising neurotoxicity risks. Computational ADMET profiling (e.g., using SwissADME) guides the design of polar derivatives (e.g., -OH or -SO₃H substituents) to mitigate toxicity .

Tables

Q. Table 1. Comparative Anti-Inflammatory Activity of Selected Derivatives

| Compound | IC₅₀ (µM) | Model | Reference |

|---|---|---|---|

| Sodium 4-(3-methyl-2-oxo-triazinoquinazolin-6-yl)butanoate | 12.3 | Adjuvant-induced arthritis | |

| Ethyl 2-(2H-1,4-benzoxazin-3-yl)hydrazinecarboxylate | 45.7 | Carrageenan paw edema | |

| Diclofenac sodium | 18.9 | Adjuvant-induced arthritis |

Q. Table 2. Thermodynamic Parameters for Ethyl Hydrazinecarboxylate

| Temperature (K) | Heat Capacity (J/mol·K) | Regression Error (%) |

|---|---|---|

| 320–370 | 180.7–197.1 | 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.